Thermal Rearrangement Barrier: 2-Azabicyclo[3.2.0]hepta-1,3,6-triene vs. 4-Azaspiro[2.4]hepta-1,4,6-triene
The target compound 6 thermally rearranges to 4-azaspiro[2.4]hepta-1,4,6-triene (7) via a 1,5-sigmatropic shift with a free-energy barrier (ΔG‡) of 20.0 ± 0.5 kcal/mol at 267 K [1]. At room temperature, the equilibrium composition is [7] / [6] = 5, indicating that the azaspiro isomer is thermodynamically favored [1]. This explicitly quantifies the relative instability of the 2-azabicyclo[3.2.0] framework under thermal conditions—a behavior not shared by aromatic heterocycles such as indole.
| Evidence Dimension | Thermal stability (rearrangement barrier) |
|---|---|
| Target Compound Data | ΔG‡ = 20.0 ± 0.5 kcal/mol at 267 K; room-temperature equilibrium ratio [7]/[6] = 5 |
| Comparator Or Baseline | 4-Azaspiro[2.4]hepta-1,4,6-triene (compound 7): thermodynamic product; no reverse barrier reported. Indole: aromatic, no sigmatropic rearrangement under analogous conditions (class-level inference). |
| Quantified Difference | Compound 6 is kinetically metastable; at room temperature it constitutes only ~17% of the equilibrium mixture vs. ~83% for compound 7. |
| Conditions | Hemicarcerand-encapsulated; broadband irradiation (λ > 320 nm) at −74 to −84 °C followed by thermal equilibration. |
Why This Matters
Researchers requiring a stable bicyclic imine at ambient temperature should select the azaspiro isomer (7) or an aromatic alternative such as indole; the title compound is unsuitable for room-temperature applications without cryogenic or encapsulation stabilization.
- [1] Warmuth, R.; Makowiec, S. Photochemical and Thermal Reactions of Intermediates in the Phenylnitrene Rearrangement Inside a Hemicarcerand. J. Am. Chem. Soc. 2007, 129, 1233–1241. DOI: 10.1021/ja066130a. View Source
